molecular formula C7H5ClF3NO B063373 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 175136-17-1

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B063373
CAS No.: 175136-17-1
M. Wt: 211.57 g/mol
InChI Key: ZRRBUQUZQJTWRO-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (3-CM5-TFP) is an organic molecule composed of a pyridine ring with a chlorine, methoxy, and trifluoromethyl substituent. It is a colorless liquid at room temperature and has a boiling point of 135°C. 3-CM5-TFP is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis.

Scientific Research Applications

  • Reactions with Caesium Fluoroxysulphate : Pyridine reacts with CsSO4F in solvents, producing mixtures including 2-methoxy-3-chloropyridine (Stavber & Zupan, 1990).

  • Nitration of Pyridine N-Oxides : Mononitration of 3-chloro-5-methoxypyridine N-oxide yields nitro-pyridine N-oxide derivatives (Bissell & Swansiger, 1987).

  • Square-Planar Terdentate Ligands in Metal Complexes : Synthesis of novel square-planar terdentate pyridine−diimine metal complexes using methoxy-substituted starting materials (Nückel & Burger, 2001).

  • Lithiation of Pyridines : Investigating the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides (Gros, Choppin & Fort, 2003).

  • Alcoholysis Reactions : Studying the reactions of 5-chloro-3-trifluoromethylpyridine with alcohol, yielding various substituted products (Qian & Liu, 1996).

  • Synthesis of Pyrazolo[1,5‐a]Pyridines : Preparation of 2‐(3‐Bromophenyl)‐6‐(Trifluoromethyl)Pyrazolo[1,5‐a]Pyridine from 2-Chloro-5-(trifluoromethyl)pyridine (Greszler & Stevens, 2009).

  • Synthesis of Pesticides : Review of the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative used in pesticide production (Xin-xin, 2006).

  • Formation of Pyridynes : Demonstrating the use of 2-chloro-4-methoxypyridine as a precursor for 4-methoxy-2,3-pyridyne (Walters & Shay, 1995).

  • Application in Pharmaceuticals and Agrochemicals : Summarizing synthetic methods and applications of 2-chloro-5-trifluromethyl pyridine in various industries (Zheng-xiong, 2004).

  • Fungicide Structure Analysis : Structural analysis of fluazinam, a fungicide containing 3-chloro-5-(trifluoromethyl)pyridin-2-yl (Jeon, Kim, Lee & Kim, 2013).

Safety and Hazards

When handling 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

3-chloro-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRBUQUZQJTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371482
Record name 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-17-1
Record name 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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